molecular formula C8H11N3O4S B3150148 N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide CAS No. 68502-28-3

N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide

Cat. No.: B3150148
CAS No.: 68502-28-3
M. Wt: 245.26 g/mol
InChI Key: RZJVXIKQMVCDHG-UHFFFAOYSA-N
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Description

N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide (CAS 68502-28-3) is a chemical compound with the molecular formula C8H11N3O4S and a molecular weight of 245.26 g/mol . This sulfonamide derivative is supplied as a high-purity material for research and development purposes. Compounds within this chemical class are of significant interest in medicinal chemistry, particularly in the discovery and synthesis of novel small-molecule inhibitors . For instance, structural analogs featuring sulfonamide groups have been utilized in the design of potent BRD4 inhibitors, which are a key focus in oncology research for their role in regulating gene transcription and their potential as anti-cancer agents . As a building block, this nitro-aromatic sulfonamide offers versatile reactivity for further chemical modifications, making it a valuable reagent for constructing compound libraries. This product is intended for research applications only and is not labeled or tested for diagnostic, medicinal, or household use. Researchers should consult the Safety Data Sheet for proper handling, storage, and disposal procedures.

Properties

IUPAC Name

N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-9-7-4-3-6(16(14,15)10-2)5-8(7)11(12)13/h3-5,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJVXIKQMVCDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229811
Record name N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide
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Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834353
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68502-28-3
Record name N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68502-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID001229811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(METHYLAMINO)-N-METHYL-3-NITROBENZENESULFONAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to produce 4-methylamino-3-nitrobenzoic acid. This intermediate is then subjected to acylation with thionyl chloride to form 4-(methylamino)-3-nitrobenzoyl chloride. Finally, the benzoyl chloride derivative reacts with methylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The total yield of the final product can reach up to 97.5% .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Reduction: The major product of reduction is N-methyl-4-(methylamino)-3-aminobenzenesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Organic Synthesis

N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide is utilized as a reagent in organic synthesis. It serves as an intermediate in the production of complex molecules, contributing to the development of various pharmaceutical compounds .

The compound is studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it can inhibit the activity of carbonic anhydrases (CAs), which are crucial enzymes in metabolic processes.

Anticancer Activity :
Recent studies have shown that derivatives of this compound exhibit significant anticancer effects. For example, certain derivatives demonstrated IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent anti-proliferative activity. Additionally, these compounds showed selectivity for cancer cells over normal cells, with selectivity ratios between 5.5 to 17.5 times higher against cancer cell lines compared to normal breast cell lines.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its derivatives are explored as candidates for treating bacterial infections and cancer due to their ability to inhibit key enzymes involved in disease progression .

Data Tables

Application AreaSpecific Use CaseKey Findings
Organic SynthesisIntermediate in pharmaceutical compoundsEssential for creating complex organic molecules
Biological ActivityAnticancer researchIC50 values from 1.52 to 6.31 μM against cancer cells
Medicinal ChemistryDrug developmentPotential candidates for bacterial infections

Case Study 1: Anticancer Treatment

A study evaluated the effects of this compound derivatives on MDA-MB-231 and MCF-7 cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis, highlighting their potential as therapeutic agents in breast cancer treatment.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial properties of these compounds against common pathogens. The study concluded that certain derivatives could serve as effective alternatives to traditional antibiotics, particularly in cases involving resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs are classified based on functional group variations, substitution patterns, and pharmacological profiles. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Activities Reference
N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide 3-nitro, 4-methylamino, N-methyl sulfonamide High electrophilicity; potential ion channel modulation
4-Di(methylamino)pyridine Pyridine core with dimethylamino groups Potentiates ion channels (e.g., IBa in DRG neurons) at 1–3 mM
3-Amino-4-(cyclohexylamino)-N-methylbenzenesulfonamide Cyclohexylamino group, 3-amino substitution Improved lipophilicity; ferroptosis inhibition
N-(5-Methylisoxazol-3-yl)-3-nitrobenzenesulfonamide Isoxazole ring, nitro-sulfonamide linkage Metal chelation (e.g., Cu²⁺, Fe³⁺) for analytical applications
N-(5-Isopropyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide Thiazole ring, isopropyl group Enhanced steric bulk; potential antimicrobial activity
N-Methyl-4-(methylamino)-3-nitrobenzamide Benzamide core (vs. sulfonamide) Reduced polarity; altered pharmacokinetics

Pharmacological Activity

  • Ion Channel Modulation: While pyridine derivatives like 4-di(methylamino)pyridine exhibit potent ion channel modulation (e.g., IBa currents in DRG neurons at 1–3 mM) , this compound lacks a pyridine core but shares a nitro group. This suggests its activity may depend on sulfonamide-specific interactions rather than pyridine-mediated mechanisms.
  • Ferroptosis Inhibition: Analog 3-amino-4-(cyclohexylamino)-N-methylbenzenesulfonamide demonstrates efficacy in ferroptosis inhibition due to its cyclohexylamino group, which enhances membrane permeability compared to the methylamino group in the target compound .

Physicochemical Properties

  • Solubility: The sulfonamide group in the target compound increases polarity compared to benzamide analogs (e.g., N-methyl-4-(methylamino)-3-nitrobenzamide), improving aqueous solubility .
  • Electrophilicity: The nitro group at the 3-position creates a strong electron-withdrawing effect, enhancing reactivity in nucleophilic substitution reactions compared to derivatives with electron-donating groups (e.g., methyl or amino substituents) .

Biological Activity

N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C7_7H9_9N3_3O4_4S
  • Molecular Weight : Approximately 273.31 g/mol

The presence of the sulfonamide functional group is significant for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Sulfonamides, including this compound, are known to inhibit the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.

Case Studies

  • Study on Bacterial Inhibition :
    • Objective : To evaluate the effectiveness of this compound against various bacterial strains.
    • Findings : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. The mechanism is likely related to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Case Studies

  • Inflammation Model Study :
    • Objective : Assess the anti-inflammatory potential in a rodent model.
    • Results : Administration of the compound resulted in a reduction of edema and inflammatory markers compared to controls.

Potential Anticancer Activity

The structural similarity of this compound to other bioactive molecules suggests potential applications in cancer therapy. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .

Research Findings

  • Cancer Cell Line Study :
    • Objective : Investigate the cytotoxic effects on human cancer cell lines (e.g., breast and colon cancer).
    • Outcome : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 20 to 100 µM.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberUnique Features
N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide1830767-38-8Contains an additional amino group enhancing reactivity
4-Chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide53803-81-9Chlorine substitution increases lipophilicity
3-Methyl-N-[3-(methylamino)propyl]-4-nitrobenzene-1-sulfonamide042246108Methyl substitution may affect pharmacokinetics

The biological effects of this compound are mediated through its interactions with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. For instance, its ability to inhibit key enzymes involved in folate synthesis underpins its antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves condensation reactions between sulfonamide precursors and nitro-substituted aromatic intermediates. For example, phosphorous oxychloride (POCl₃) has been used as a catalyst under reflux conditions to facilitate acyl transfer in analogous sulfonamide syntheses . Key parameters include temperature control (e.g., water bath reflux), stoichiometric ratios, and post-reaction purification via acid-base extraction. Optimization may involve adjusting solvent polarity (e.g., toluene for crystallization) and monitoring reaction progress via TLC or HPLC.

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer: Purity is typically assessed using reversed-phase HPLC with UV detection (e.g., λ = 254 nm) or GC-MS for volatile derivatives. Structural confirmation relies on multinuclear NMR (¹H, ¹³C) to resolve methylamino and nitro group environments, complemented by FT-IR for sulfonamide S=O stretching (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) can validate the molecular formula. For crystalline derivatives, single-crystal X-ray diffraction provides definitive conformation analysis, as demonstrated in related sulfonamide structures .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

Methodological Answer: Nitro groups are prone to reduction under acidic or reductive conditions, while sulfonamides may hydrolyze in strong acids/bases. Stability studies should include:

  • pH-dependent degradation profiling (e.g., 0.1 M HCl/NaOH at 25°C, monitored by HPLC).
  • Thermal gravimetric analysis (TGA) to assess decomposition temperatures.
  • Light sensitivity testing (store in amber vials under inert gas).

Advanced Research Questions

Q. How do substituent effects (e.g., nitro, methylamino) influence the electronic and conformational properties of this compound?

Q. What analytical techniques resolve contradictions in spectral data for sulfonamide derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra may arise from tautomerism or polymorphism. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Powder X-ray diffraction (PXRD) to detect crystalline polymorphs.
  • Solvent-dependent UV-Vis studies to probe electronic transitions. For example, meta-nitro substituents in sulfonamides exhibit bathochromic shifts in polar solvents .

Q. How can hydrogen-bonding networks in this compound crystals be characterized, and what are their implications for solid-state reactivity?

Methodological Answer: Single-crystal X-ray diffraction identifies N–H···O=S hydrogen bonds (2.8–3.0 Å) and π-π stacking interactions (3.5–4.0 Å). Hirshfeld surface analysis quantifies intermolecular contacts, while DSC/TGA evaluates thermal stability. These networks influence mechanochemical reactivity, as seen in the grinding-induced amorphization of sulfonamides .

Q. What computational tools predict the biological activity of this compound derivatives?

Methodological Answer: Molecular docking (AutoDock Vina) against targets like carbonic anhydrase or tyrosine kinases assesses binding affinity. QSAR models correlate logP and polar surface area with permeability. MD simulations (GROMACS) evaluate ligand-protein stability over time. For example, trifluoromethyl groups in analogs enhance lipophilicity and metabolic stability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide
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N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide

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